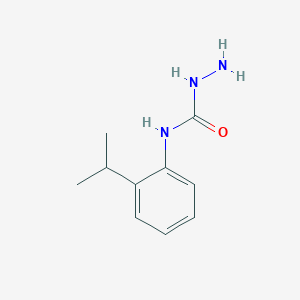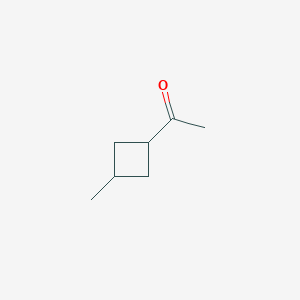
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine, also known as ‘chlorotriazine’, is a highly versatile organic compound that has been widely used in a variety of scientific applications, including synthesis, research and development, and industrial processes. It is a white, crystalline solid with a molecular weight of 203.56 g/mol and a melting point of 145-148°C. Chlorotriazine is synthesized from two different starting materials, 2-chloro-1,3,5-triazine-2,4-diamine and 2-dipropyl-1,3,5-triazine-2,4-diamine, and is used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Herbicides and Pesticides
1,3,5-triazines are widely used in agriculture due to their herbicidal and pesticidal properties. The compound’s chlorinated structure makes it effective against unwanted plant growth. Researchers have explored its potential as a selective herbicide, particularly in controlling broadleaf weeds and grasses. Further investigations into its mode of action and environmental impact are ongoing .
Antitumor Properties
Several 1,3,5-triazines exhibit antitumor activity. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine have been clinically used to treat lung, breast, and ovarian cancers. Additionally, hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, shows promise in cancer therapy. These compounds interfere with tumor cell growth and proliferation .
Aromatase Inhibition
Certain 1,3,5-triazines demonstrate aromatase inhibitory activity. Researchers have observed this property in compounds with a similar general structure. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating the structure-activity relationship of these triazines may lead to novel drug candidates .
Siderophore-Mediated Drug Potential
The 1,3,5-triazine 6 has been explored for its potential use as a siderophore-mediated drug. Siderophores are molecules produced by microorganisms to scavenge iron from their environment. By targeting iron transport pathways, such compounds could serve as antimicrobial agents .
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
The general structure 7 exhibits potent CRF1 receptor antagonist activity. CRF1 receptors are involved in stress responses and anxiety regulation. Investigating this compound’s effects on CRF1 signaling may have implications for anxiety disorders and stress-related conditions .
Trypanosoma brucei Inhibition
Among tested 1,3,5-triazine substituted polyamines, the substrate 10 has shown in vitro activity against the protozoan parasite Trypanosoma brucei , which causes Human African Trypanosomiasis (sleeping sickness). Further studies are needed to explore its potential as an antiparasitic agent .
Propiedades
IUPAC Name |
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJNQOWDEAEIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)



![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)
![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)
![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)